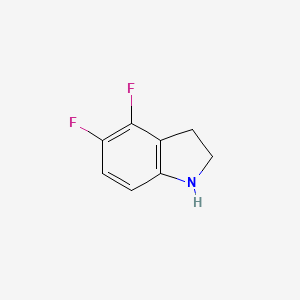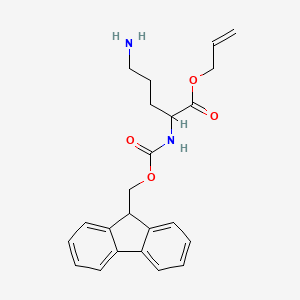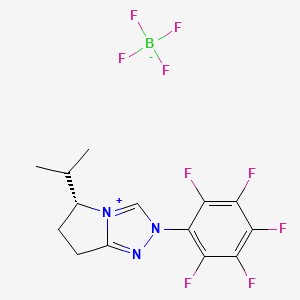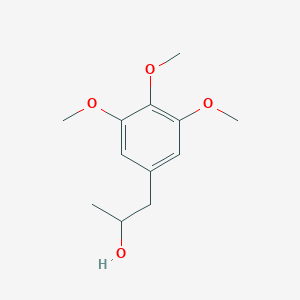
3,4,5-Trimethoxyphenyl propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxyphenyl propan-2-ol is an organic compound characterized by the presence of three methoxy groups attached to a phenyl ring, along with a propan-2-ol moiety. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The trimethoxyphenyl group is a versatile pharmacophore, contributing to the compound’s bioactivity and making it a valuable component in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethoxyphenyl propan-2-ol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents. One common method includes the reduction of 3,4,5-trimethoxybenzaldehyde using sodium borohydride in methanol to yield the corresponding alcohol . Another approach involves the use of Grignard reagents, where 3,4,5-trimethoxybenzaldehyde reacts with a Grignard reagent followed by hydrolysis to produce the desired alcohol .
Industrial Production Methods: Industrial production of this compound often employs large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trimethoxyphenyl propan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: LiAlH4 and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as halides and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3,4,5-Trimethoxyphenyl propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxyphenyl propan-2-ol involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to the disruption of cellular processes . Additionally, the compound can modulate signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, contributing to its bioactivity .
Comparison with Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxyphenylpropionic acid
- 3,4,5-Trimethoxycinnamic acid
- 3,4,5-Trimethoxyamphetamine
Comparison: 3,4,5-Trimethoxyphenyl propan-2-ol stands out due to its unique combination of the trimethoxyphenyl group and the propan-2-ol moiety. This structural arrangement imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C12H18O4 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C12H18O4/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-8,13H,5H2,1-4H3 |
InChI Key |
DDGBYZWNOGNCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


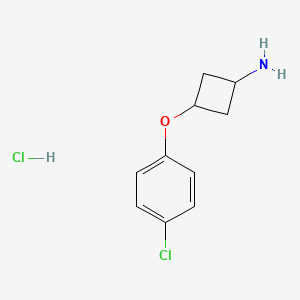
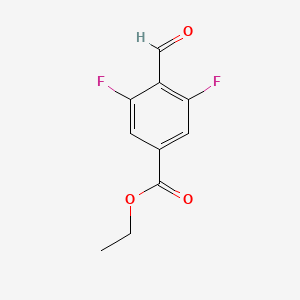
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12276496.png)
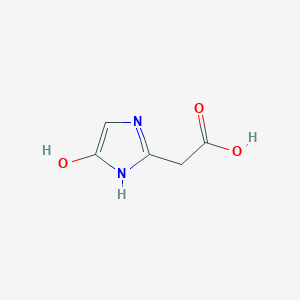
![[1,1'-Biphenyl]-2-amine, 2',4'-dichloro-](/img/structure/B12276507.png)
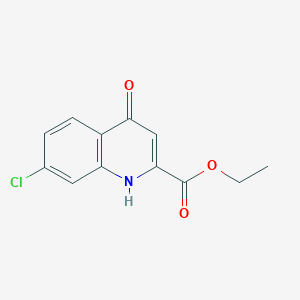
![5-methoxy-2-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12276515.png)
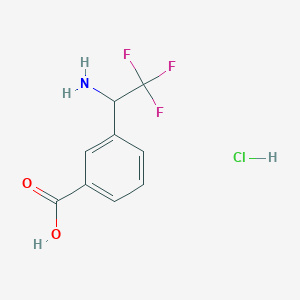
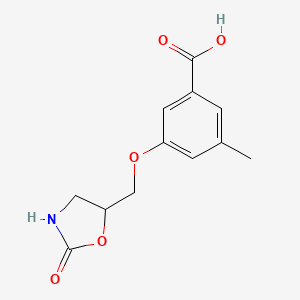
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B12276529.png)

